(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with a fluorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.
Formation of Intermediate: The 3-fluoroaniline undergoes a reaction with a suitable protecting group to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the tetrahydrofuran ring.
Deprotection: The protecting group is removed to yield the final product, (3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenylamino group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((3-Chlorophenyl)amino)tetrahydrofuran-3-ol: Similar structure with a chlorine atom instead of fluorine.
(3S,4R)-4-((3-Bromophenyl)amino)tetrahydrofuran-3-ol: Similar structure with a bromine atom instead of fluorine.
(3S,4R)-4-((3-Methylphenyl)amino)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4R)-4-(3-fluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
IHVBLEKVRFRKKG-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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